5-Bromo-2-ethoxythiazole

Catalog No.
S829517
CAS No.
1086382-60-6
M.F
C5H6BrNOS
M. Wt
208.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethoxythiazole

In-house bromination of 2-ethoxythiazole yields isomeric mixtures and uses hazardous reagents. 5-Bromo-2-ethoxythiazole (CAS 1086382-60-6) offers a regioselective, pre-functionalized solution. • Ready electrophile for Suzuki, Stille, Buchwald-Hartwig couplings via C5-Br. • 2-Ethoxy group stabilizes ring against SNAr, sets optimal LogP (2.30) for API permeability. • Eliminates low-yield bromination and extensive purification. Procurement-ready with consistent purity and immediate global shipment.

CAS Number

1086382-60-6

Product Name

5-Bromo-2-ethoxythiazole

IUPAC Name

5-bromo-2-ethoxy-1,3-thiazole

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

InChI

InChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3

InChI Key

CTPYJNYAHWOZSV-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(S1)Br

Canonical SMILES

CCOC1=NC=C(S1)Br

Synonyms

5-Bromo-2-ethoxythiazole, 5-Bromo-2-ethoxy-1,3-thiazole, 2-Ethoxy-5-bromothiazole, Thiazole, 5-bromo-2-ethoxy-

Purity

97%

Package Size

250 mg, 1 g, 5 g

5-Bromo-2-ethoxythiazole (CAS: 1086382-60-6) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and advanced organic synthesis. The molecule features an electron-donating ethoxy group at the 2-position and a reactive bromine atom at the 5-position. This specific substitution pattern makes it an ideal electrophilic precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . Unlike unsubstituted thiazoles, the 2-ethoxy group modulates the electronic density of the ring, increasing its stability while providing a distinct lipophilic profile. For procurement teams and process chemists, this pre-functionalized compound offers a reliable, high-purity starting material that bypasses hazardous and low-yielding early-stage halogenation steps .

Research Fit

Synthetic handle 5‑bromo group supports Pd‑catalyzed cross‑coupling (Suzuki) for diversification
Electronic tuning 2‑ethoxy substituent modulates ring electronics for SAR studies
Defined scaffold Single regioisomer enables reproducible medicinal chemistry workflows

Substituting 5-Bromo-2-ethoxythiazole with closely related analogs, such as 5-Bromo-2-methoxythiazole or unbrominated 2-Ethoxythiazole, fundamentally alters both process efficiency and final product characteristics. Replacing the ethoxy group with a methoxy group lowers the compound's lipophilicity (LogP), which can drastically shift the membrane permeability and solubility profiles of downstream active pharmaceutical ingredients (APIs) . Furthermore, the slightly larger steric bulk of the ethoxy group provides enhanced protection against unwanted nucleophilic aromatic substitution (SNAr) at the C2 position during complex multi-step syntheses. Attempting to use the unbrominated precursor, 2-Ethoxythiazole, requires a downstream bromination step that typically suffers from poor regioselectivity (yielding mixtures of 4-bromo and 5-bromo isomers) and low overall yields, necessitating extensive chromatographic purification. Procuring the exact 5-bromo-2-ethoxy functionalization is therefore critical for maintaining process yield and target molecule pharmacokinetics.

Substitution Risk

Target compound
Common alternative
5‑Bromo‑2‑ethoxythiazole
Bromine at 5‑position; ethoxy at 2‑position
4‑Bromo‑2‑ethoxythiazole
Positional isomer with bromine at 4‑position; may shift reactivity and binding profile
5‑Bromo‑2‑ethoxythiazole
Halogenated thiazole; bromine as synthetic handle
2‑Ethoxythiazole (non‑brominated)
Lacks bromine; cross‑coupling reactivity and target engagement may not transfer
5‑Bromo‑2‑ethoxythiazole
Bromine substituent reported for kinase‑targeted intermediate use
2‑Ethoxythiazol‑5‑amine
Amine alters electronic and H‑bond character; SAR path may differ significantly

Enhanced Lipophilicity for API Optimization

5-Bromo-2-ethoxythiazole exhibits a calculated LogP of approximately 2.30, which is significantly higher than that of its lower homolog, 5-Bromo-2-methoxythiazole . This increased lipophilicity directly translates into the final synthesized molecules, providing a predictable lever for medicinal chemists to optimize membrane permeability and organic solvent solubility during process scale-up. When fine-tuning the pharmacokinetic properties of a lead compound, this ~0.4 to 0.5 LogP unit increase can be the difference between a successful drug candidate and a failed one.

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data~2.30 LogP
Comparator Or Baseline5-Bromo-2-methoxythiazole (~1.8 - 1.9 LogP)
Quantified Difference~0.4 - 0.5 LogP unit increase
ConditionsCalculated physicochemical properties for standard heterocyclic building blocks

Procurement of the ethoxy derivative allows chemists to systematically increase the lipophilicity of target molecules without drastically altering the core thiazole geometry.

Synthesis yield
Reported
91%
Supports scalable synthesis planning
NBS/DMF protocol; typical alternatives 60–80%. Validation under own conditions recommended.

Superior Precursor Suitability for C5 Functionalization

The presence of the 5-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling, bypassing the need to brominate 2-ethoxythiazole in-house. Direct electrophilic bromination of 2-substituted thiazoles often yields inseparable mixtures of 4-bromo and 5-bromo isomers, reducing the isolated yield of the desired 5-bromo product to below 60%. Procuring 5-Bromo-2-ethoxythiazole guarantees high regiochemical purity at the C5 position, directly streamlining downstream synthesis and eliminating hazardous halogenation reagents from the manufacturing floor.

Evidence DimensionRegiochemical Purity and Synthetic Yield
Target Compound Data>95% regiochemical purity (pre-installed C5-Br)
Comparator Or Baseline2-Ethoxythiazole (requires in situ bromination, yielding mixed isomers at <60% yield)
Quantified DifferenceElimination of a low-yield bromination step and associated chromatographic purification
ConditionsStandard multi-step organic synthesis workflows

Purchasing the pre-brominated building block eliminates a hazardous, low-yielding synthetic step, significantly reducing process time and raw material waste.

Fragment library profile
Class‑level
Brominated thiazoles show distinct hit‑rate pattern
Reported fragment‑library context; differentiation from non‑brominated analogs
Based on 49‑member library study. Individual compound data not available.

Steric Protection Against Off-Target Nucleophilic Attack

Compared to 5-Bromo-2-methoxythiazole, the ethoxy group in 5-Bromo-2-ethoxythiazole provides increased steric bulk around the C2 position of the thiazole ring. In complex synthetic environments involving strong nucleophiles (such as alkoxides or amines used in subsequent steps), this added steric hindrance reduces the rate of unwanted nucleophilic aromatic substitution (SNAr) at the C2 carbon . This preserves the ethoxy ether linkage and directs reactivity exclusively toward the intended C5-bromo cross-coupling site.

Evidence DimensionChemoselectivity (SNAr resistance)
Target Compound DataEnhanced steric shielding at C2
Comparator Or Baseline5-Bromo-2-methoxythiazole (lower steric shielding, higher susceptibility to C2 cleavage)
Quantified DifferenceReduction in C2-cleavage or substitution side products during harsh basic conditions
ConditionsStrong nucleophilic or basic conditions during multi-step API synthesis

The improved chemoselectivity reduces impurity formation, making this compound a more reliable choice for complex, high-value API synthesis where late-stage side reactions are costly.

α‑Glucosidase inhibition (derivatives)
Data to verify
IC50 12.4–103.2 μM
Derivative SAR starting point; direct activity of parent not confirmed
Class‑level range from related thiazole derivatives. Sources empty; independent verification needed.
Antimicrobial activity (derivatives)
Class‑level
MIC 0.06–0.94 mg/mL
Supports antimicrobial screening context
Range observed for bromine‑containing thiazole derivatives. Parent compound data not isolated.
Kinase inhibitor precursor
Class‑level
Reported as intermediate for BTK, GSK3, Aurora2 inhibitors
Pathway‑study context; scaffold privilege does not guarantee individual potency
Patents and class‑level evidence. Direct IC50 for this building block not provided.

Late-Stage Lead Optimization in Medicinal Chemistry

Due to its specific LogP profile (2.30), 5-Bromo-2-ethoxythiazole is heavily utilized as a building block for optimizing the lipophilicity and membrane permeability of small-molecule drug candidates. It is the preferred choice when the methoxy analog fails to achieve the desired pharmacokinetic properties or intestinal absorption metrics .

Suzuki-Miyaura and Stille Cross-Coupling Substrates

The pre-installed bromine at the C5 position makes this compound an ideal, ready-to-use electrophile for palladium-catalyzed cross-coupling reactions. It enables the rapid, high-yield synthesis of 5-aryl or 5-heteroaryl 2-ethoxythiazole derivatives without the need for hazardous, low-yielding in-house bromination of the parent 2-ethoxythiazole .

Agrochemical Active Ingredient Development

The stability provided by the ethoxy group against nucleophilic degradation, combined with the versatile C5-linkage point, makes this compound a preferred intermediate in the design of novel thiazole-containing fungicides and herbicides. Its enhanced steric shielding ensures the core heterocycle remains intact during complex formulation processes .

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment‑based library design
Bromine‑substituted thiazole for distinct hit profiles
Hit rate and promiscuity comparison against non‑halogenated analogs
α‑Glucosidase inhibitor SAR studies
5‑bromo handle enables cross‑coupling diversification
Derivative IC50 and selectivity profiling; parent scaffold contribution
Kinase‑targeted probe synthesis
Privileged thiazole core with documented kinase inhibitor context
Binding mode and selectivity against kinase panel; scaffold optimization
Antimicrobial derivative library
Halogenated thiazole building block for potency enhancement
MIC determination against bacterial and fungal panels; SAR around bromine

XLogP3

2.6

Wikipedia

5-Bromo-2-ethoxy-1,3-thiazole

Explore Compound Types